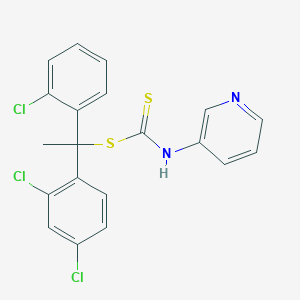
Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a pyridinyl group, chlorophenyl groups, and a dichlorophenyl group. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl group, followed by the introduction of the chlorophenyl and dichlorophenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial to handle the potentially hazardous reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its unique reactivity makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester is investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on understanding its interactions with biological molecules and its effects on cellular processes.
Medicine
The compound’s potential therapeutic applications are explored in medicinal chemistry. Researchers aim to develop new drugs based on its structure, targeting specific diseases and conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl ester
- Carbonimidodithioic acid, 3-pyridinyl-, (2,4-dichlorophenyl)methyl ester
- Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (3,4-dichlorophenyl)methyl ester
Uniqueness
Compared to similar compounds, Carbonimidodithioic acid, 3-pyridinyl-, (2-chlorophenyl)methyl (2,4-dichlorophenyl)methyl ester stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its distinct molecular structure allows for a broader range of applications and more targeted interactions in both chemical and biological systems.
Properties
CAS No. |
34763-31-0 |
|---|---|
Molecular Formula |
C20H15Cl3N2S2 |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
[1-(2-chlorophenyl)-1-(2,4-dichlorophenyl)ethyl] N-pyridin-3-ylcarbamodithioate |
InChI |
InChI=1S/C20H15Cl3N2S2/c1-20(15-6-2-3-7-17(15)22,16-9-8-13(21)11-18(16)23)27-19(26)25-14-5-4-10-24-12-14/h2-12H,1H3,(H,25,26) |
InChI Key |
ITGYXKVQDLLNFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)(C2=CC=CC=C2Cl)SC(=S)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


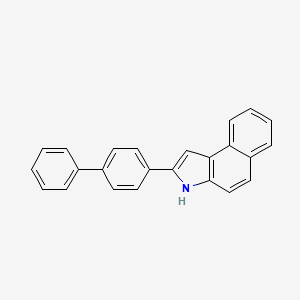
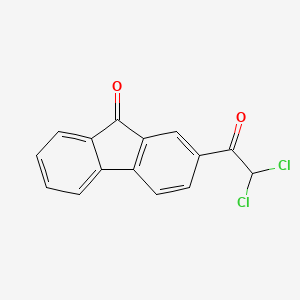
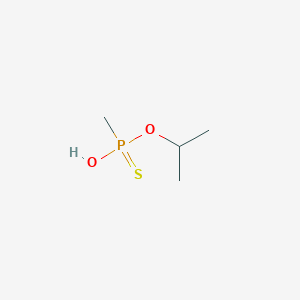
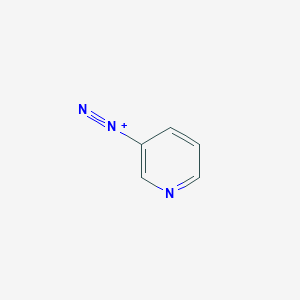
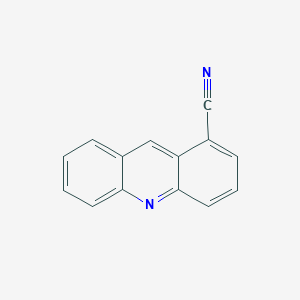
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)


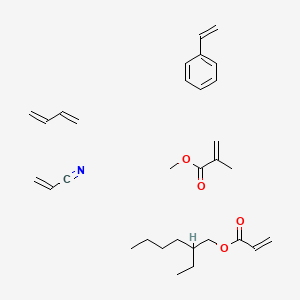
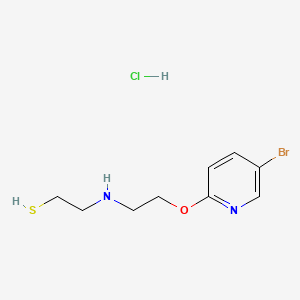
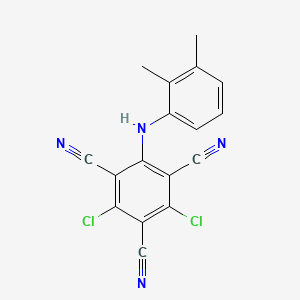

![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)
